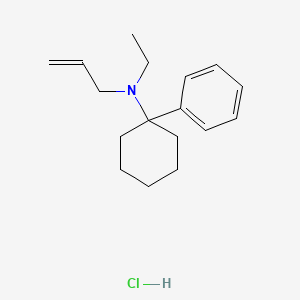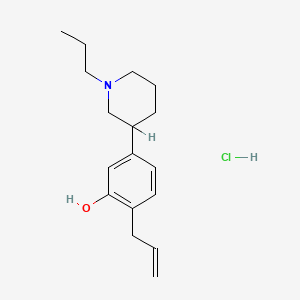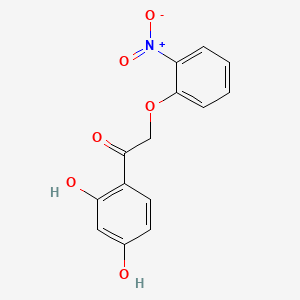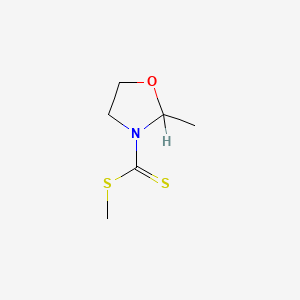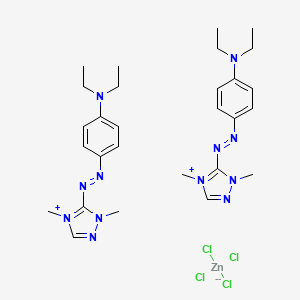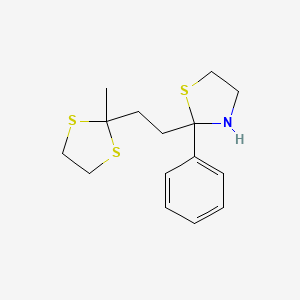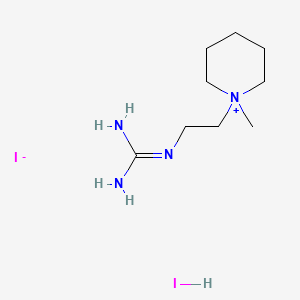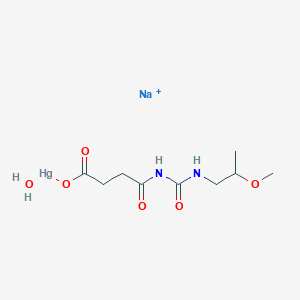
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- is a complex heterocyclic compound It features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and an oxygen atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- typically involves multi-step reactions. One common approach is the condensation of a pyrimidinone derivative with an imidazo-pyridine intermediate, followed by the introduction of the fluorophenyl group and the piperidine ring. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce the environmental impact, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.
Imidazo-pyridine derivatives: Molecules featuring the imidazo-pyridine moiety with various functional groups.
Fluorophenyl compounds: Chemicals containing the fluorophenyl group with different core structures.
Uniqueness
4(1H)-Pyrimidinone, 2-((1-(3-((4-fluorophenyl)methyl)-3H-imidazo(4,5-b)pyridin-2-yl)-4-piperidinyl)methylamino)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
108635-82-1 |
|---|---|
Molecular Formula |
C23H24FN7O |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[1-[3-[(4-fluorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H24FN7O/c1-29(22-26-12-8-20(32)28-22)18-9-13-30(14-10-18)23-27-19-3-2-11-25-21(19)31(23)15-16-4-6-17(24)7-5-16/h2-8,11-12,18H,9-10,13-15H2,1H3,(H,26,28,32) |
InChI Key |
RQJJBKABYTVPPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)N=CC=C3)C5=NC=CC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


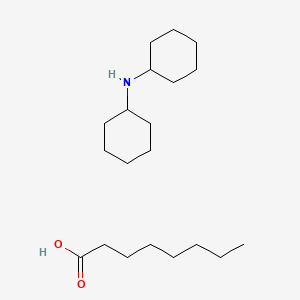
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)



